Chlorocyclopropane

Thermal Isomerization Reaction Kinetics Process Safety

Chlorocyclopropane (CAS 7393-45-5), also known as cyclopropyl chloride, is a monohalogenated cyclopropane derivative with the molecular formula C3H5Cl and a molecular weight of 76.53 g/mol. It is a colorless, flammable liquid with a boiling point of 43.43 °C at 760 Torr and a density of 0.9899 g/cm³ at 25 °C.

Molecular Formula C3H5Cl
Molecular Weight 76.52 g/mol
CAS No. 7393-45-5
Cat. No. B1620479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorocyclopropane
CAS7393-45-5
Molecular FormulaC3H5Cl
Molecular Weight76.52 g/mol
Structural Identifiers
SMILESC1CC1Cl
InChIInChI=1S/C3H5Cl/c4-3-1-2-3/h3H,1-2H2
InChIKeyVEZNCHDBSQWUHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorocyclopropane (CAS 7393-45-5): A Procurement-Focused Overview for Research and Industrial Synthesis


Chlorocyclopropane (CAS 7393-45-5), also known as cyclopropyl chloride, is a monohalogenated cyclopropane derivative with the molecular formula C3H5Cl and a molecular weight of 76.53 g/mol [1]. It is a colorless, flammable liquid with a boiling point of 43.43 °C at 760 Torr and a density of 0.9899 g/cm³ at 25 °C [2]. This compound serves as a fundamental building block in organic synthesis, enabling the introduction of the cyclopropyl moiety into more complex molecules [3]. Its unique reactivity profile, distinct from other halocyclopropanes like bromo- and fluorocyclopropane, makes it a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, necessitating careful selection based on specific reaction requirements.

Why Chlorocyclopropane Cannot Be Simply Substituted by Other Halocyclopropanes


The procurement of a generic halocyclopropane cannot be based solely on the presence of a cyclopropane ring; the specific halogen atom dictates a unique set of chemical and physical properties that critically impact reaction outcomes. Chlorocyclopropane occupies a distinct niche between the highly reactive bromocyclopropane and the more stable, but often less reactive, fluorocyclopropane. Direct substitution can lead to significant differences in reaction kinetics [1], stereochemical outcomes [2], and the stability of intermediates [3]. For instance, the thermal isomerization rates and activation energies differ substantially between chloro- and bromocyclopropane, affecting process safety and yield in thermally sensitive reactions [1]. Similarly, the enantioselectivity achieved in asymmetric catalysis is highly dependent on the halogen, with chlorocyclopropane derivatives often providing a superior balance of reactivity and selectivity compared to their bromo- and fluoro- counterparts [2]. Therefore, selecting the correct halocyclopropane is a critical scientific decision with direct implications for synthetic efficiency, product purity, and overall process viability.

Quantitative Evidence for Chlorocyclopropane Differentiation: A Comparator-Based Guide


Superior Thermal Stability: Chlorocyclopropane vs. Bromocyclopropane in Isomerization Kinetics

A direct comparative kinetic study of thermal isomerization reveals that chlorocyclopropane is significantly more stable than bromocyclopropane, undergoing isomerization to 3-halopropene at a substantially slower rate under identical conditions [1].

Thermal Isomerization Reaction Kinetics Process Safety

Enhanced Stereoselectivity: 1-Aryl-1-chlorocyclopropanes in Alkoxylation Reactions

In a study of nucleophilic substitution, 1-aryl-1-chlorocyclopropanes were reacted with alcohols in a KOH/DMSO system, affording 1-alkoxy-2-arylcyclopropanes in up to 92% yield with high stereoselectivity, predominantly yielding the trans-isomer [1]. This demonstrates the compound's utility in creating stereodefined cyclopropane-containing building blocks, a key attribute often absent in the more labile bromo- or iodo- analogs which may lead to stereochemical scrambling.

Stereoselective Synthesis Nucleophilic Substitution Cyclopropane Functionalization

Balanced Reactivity: Chloro- vs. Bromo- and Fluoromethyl Cyclopropanes in Asymmetric Catalysis

In a direct comparison of rhodium-catalyzed asymmetric cyclopropanation using diazo compounds, the synthesis of mono-chloromethyl-1,2-diaryl cyclopropane esters was achieved with yields up to 99% and excellent enantioselectivity (up to 98% ee) [1]. This performance is directly contrasted with analogous reactions using fluoro- and bromomethyl substrates, which often exhibit lower yields or reduced enantiocontrol due to the differing steric and electronic properties of the halogen [1].

Asymmetric Catalysis Enantioselective Synthesis Rhodium Catalysis

Predominant SN2 Reactivity: Ab Initio Insights into Mechanistic Preference

Computational studies reveal a pronounced mechanistic preference for chlorocyclopropane in nucleophilic substitution (SN2) over elimination (E2) pathways. Compared to larger cycloalkyl chlorides, chlorocyclopropane exhibits a reduced tendency for anti-elimination due to the non-periplanar conformation of its anti transition state [1]. Specifically, the SN2 pathway is favored by a 7.3 kcal/mol lower activation barrier compared to the E2(anti) pathway at the MP2/6-31(+)G* level [1].

Computational Chemistry Reaction Mechanism Nucleophilic Substitution

Thermochemical Stability: Chloro- vs. Fluorocyclopropane Destabilization Effects

High-level ab initio (G3/B3LYP) calculations demonstrate that both chloro and fluoro substitution destabilize the cyclopropane ring, but the effect is significantly less pronounced for chloro substitution. While fluorocyclopropanes exhibit a large and cumulative destabilization, chlorocyclopropane shows a smaller deviation from the parent cyclopropane enthalpy of formation [1].

Thermochemistry Computational Chemistry Stability Assessment

Validated Intermediate for High-Value Agrochemical Synthesis

A US patent (US11944099B2) explicitly claims the use of chlorocyclopropane and its derivatives as key intermediates in the synthesis of novel molecules with pesticidal utility [1]. The patent details the preparation of specific compounds where the chlorocyclopropyl moiety is essential for biological activity, distinguishing it from other cyclopropane analogs not covered by the claims.

Agrochemical Intermediates Patented Processes Pesticide Synthesis

Recommended Application Scenarios for Chlorocyclopropane Based on Verified Evidence


High-Throughput Synthesis of Enantiomerically Pure Drug Candidates

Chlorocyclopropane-derived building blocks are the preferred choice for the asymmetric synthesis of complex pharmaceutical intermediates. The superior enantioselectivity (up to 98% ee) and near-quantitative yields (up to 99%) achieved in rhodium-catalyzed reactions provide a compelling advantage for medicinal chemistry and process development groups seeking to efficiently generate diverse libraries of chiral cyclopropane-containing compounds with minimal waste and purification burden [1].

Synthesis of Stereodefined Agrochemical Intermediates

The ability of 1-aryl-1-chlorocyclopropanes to undergo stereoselective nucleophilic substitution, yielding trans-1-alkoxy-2-arylcyclopropanes in up to 92% yield, makes chlorocyclopropane an ideal starting material for constructing stereochemically precise agrochemicals. This is particularly relevant for developing new pesticides and fungicides where the three-dimensional orientation of functional groups is critical for target binding and efficacy, as validated by recent patent literature [REFS-1, REFS-2].

Process Chemistry Requiring Controlled Thermal Profiles and SN2 Cleanliness

In industrial settings where reaction exotherms must be carefully managed and product purity is paramount, chlorocyclopropane offers a distinct advantage. Its slower thermal isomerization compared to bromocyclopropane [1] and its strong computational preference for the SN2 pathway over elimination (by 7.3 kcal/mol) [2] make it a more forgiving and predictable substrate. This translates to improved safety margins, higher overall yields from cleaner reactions, and easier purification of the final product, reducing the total cost of ownership for large-scale manufacturing campaigns.

Development of Proprietary Agrochemical Intellectual Property

The explicit patenting of chlorocyclopropane as an intermediate in the synthesis of novel pesticidal molecules [1] demonstrates its value in creating protected chemical space. Research and development teams focused on agrochemical discovery can leverage chlorocyclopropane to explore and secure new, patentable compositions of matter, knowing that its specific structure is already recognized as a key component in this competitive field.

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